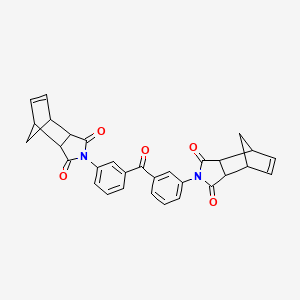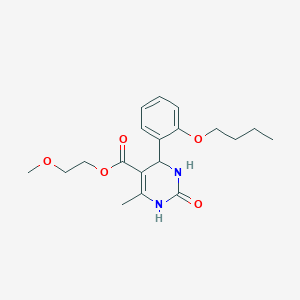![molecular formula C19H18ClNO2 B4950967 1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4950967.png)
1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3-chloro-2-methylphenyl and 3-methylphenyl groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
- 1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,4-dione
Uniqueness
1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-5-3-6-14(9-12)10-15-11-18(22)21(19(15)23)17-8-4-7-16(20)13(17)2/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCTQQMLAAREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methyl-1-piperazinyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-3(2H)-pyridazinone](/img/structure/B4950892.png)
![[4-Chloro-2-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B4950904.png)
![N'-(3-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4950917.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4950921.png)
![4-[2-fluoro-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-nitrophenyl]morpholine](/img/structure/B4950922.png)
![2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4950930.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B4950952.png)
![4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol](/img/structure/B4950962.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4950974.png)
![6-oxo-1-(2-pyridinylmethyl)-N-[2-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B4950979.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4950987.png)
![1'-[4-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B4950993.png)

